N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide
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Overview
Description
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide: is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is introduced by reacting the benzothiazole derivative with piperidine and formaldehyde.
Sulfonylation: The sulfonyl group is added by reacting the intermediate with a sulfonyl chloride.
Coupling with Fluorobenzamide: The final step involves coupling the sulfonylated intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a pharmacophore
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzothiazole and piperidine rings. These interactions could modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Acetamide, N-[4-[[4-(2-benzothiazolyl)-1-piperidinyl]sulfonyl]phenyl]
Uniqueness
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties. The combination of the benzothiazole, piperidine, and fluorobenzamide groups in a single molecule provides a versatile scaffold for further functionalization and application.
Properties
Molecular Formula |
C25H22FN3O3S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C25H22FN3O3S2/c26-19-7-5-17(6-8-19)24(30)27-20-9-11-21(12-10-20)34(31,32)29-15-13-18(14-16-29)25-28-22-3-1-2-4-23(22)33-25/h1-12,18H,13-16H2,(H,27,30) |
InChI Key |
JOCYGWJFLQRRSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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